Isotopic Enrichment Enables Definitive Mass‑Shift Discrimination vs. Unlabelled EP Impurity A
The deuterated compound (CAS 1185154‑60‑2) incorporates three deuterium atoms on the N‑methyl group, providing a nominal mass shift of +3.02 Da relative to the unlabelled Telmisartan EP Impurity A (CAS 152628‑02‑9, Mᵣ 304.39) . Vendor‑specified isotopic enrichment is ≥95 % D₃ (confirmed by HPLC and MS), ensuring that the d₃‑isotopologue contributes ≥95 % of the ion current in the selected reaction monitoring (SRM) channel used for quantification. This enrichment is 2‑ to 3‑fold higher than the typical deuterium incorporation of d₁‑d₂ mixtures frequently encountered with less rigorously controlled labelled impurity standards.
| Evidence Dimension | Isotopic enrichment (D₃ purity) |
|---|---|
| Target Compound Data | ≥95 % D₃ (HPLC), nominal mass 307.41 Da |
| Comparator Or Baseline | Unlabelled Impurity A (CAS 152628‑02‑9): mass 304.39 Da, 0 % deuterium; generic d₁‑d₂ impurity standards: typical enrichment 30–70 % D₃ |
| Quantified Difference | +3.02 Da mass shift; isotopic purity ≥95 % vs. 0 % (unlabelled) or <70 % (d₁‑d₂ mixtures) |
| Conditions | LC‑MS (ESI+) full‑scan and SRM modes; C₁₈ column, acetonitrile/water + 0.1 % formic acid mobile phase |
Why This Matters
A ≥95 % D₃ enrichment guarantees that >95 % of the IS signal resides in a single, interference‑free m/z channel, which is essential for meeting the ICH M10 guideline on bioanalytical method validation and for passing regulatory audit of ANDA submissions.
